molecular formula C7H9IN2 B2741213 3-Iodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine CAS No. 1373338-08-9

3-Iodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

Cat. No.: B2741213
CAS No.: 1373338-08-9
M. Wt: 248.06 g/mol
InChI Key: JKDWRRUSXAFFHR-UHFFFAOYSA-N
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Description

3-Iodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The presence of the iodine atom at the 3-position adds unique reactivity and potential for further functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by iodination at the 3-position. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating or refluxing to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of reagents and solvents is crucial to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. Substitution reactions can yield a wide range of derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

3-Iodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: The parent compound without the iodine substitution.

    5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine: Similar structure but lacks the iodine atom.

    3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine: Similar compound with a bromine atom instead of iodine.

Uniqueness

The presence of the iodine atom at the 3-position in 3-Iodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine imparts unique reactivity and potential for further functionalization. This makes it distinct from other similar compounds and enhances its utility in various applications .

Properties

IUPAC Name

2-iodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2/c8-6-5-10-4-2-1-3-7(10)9-6/h5H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKDWRRUSXAFFHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=C(N=C2C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373338-08-9
Record name 2-iodo-5H,6H,7H,8H-imidazo[1,2-a]pyridine
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